Cas no 916592-46-6 (2-methyladamantan-2-amine)

2-Methyladamantan-2-amine is a structurally unique amine derivative of adamantane, characterized by its rigid, cage-like hydrocarbon framework. This compound exhibits notable stability and steric hindrance due to its methyl-substituted adamantyl core, making it valuable in pharmaceutical and organic synthesis applications. Its constrained geometry enhances selectivity in reactions, particularly in the development of bioactive molecules and catalysts. The amine functionality provides a versatile handle for further derivatization, enabling the creation of structurally diverse compounds. Its high thermal and chemical stability further supports its use in demanding synthetic environments. Researchers favor 2-methyladamantan-2-amine for its predictable reactivity and potential in designing advanced materials and drug candidates.
2-methyladamantan-2-amine structure
2-methyladamantan-2-amine structure
Product Name:2-methyladamantan-2-amine
CAS No:916592-46-6
MF:C11H19N
MW:165.27526307106
CID:1967127
PubChem ID:23008682
Update Time:2025-06-08

2-methyladamantan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-methyladamantane
    • AC1L570A
    • 2-Methyl-2--propandiol-(1,3) Bis -p-nitrobenzol
    • 2-((o-Methoxyphenoxy)methyl)-2-methyl-1,3-propanediol
    • LS-120561
    • 2-methyladamantan-2-amine
    • 2-Methyl-2--propandiol-(1,3)
    • BRN 2559028
    • 2-(2-Methoxy-phenoxymethyl)-2-methyl-propan-1,3-diol
    • 1,3-Propanediol, 2-((o-methoxyphenoxy)methyl)-2-methyl-
    • 2--2-methyl-propan-1,3-diol
    • 2-methyl-adamantan-2-ylamine
    • 2-methyl-2-adamantaneamine
    • HC 1656
    • 2-methyladamantan-2-amine;1,3-Propanediol,2-((o-methoxyphenoxy)methyl)-2-methyl;2-methyl-2-adamantaneamine;2-(2-Methoxy-phenoxymethyl)-2-methyl-propan-1,3-diol;2-methyl-adamantan-2-ylamine;2-Methyl-2-<2-methoxy-phenoxy-methyl>-propandiol-(1,3);2-Methyl-2-<2-methoxy-phenoxymethyl>-propandiol-(1,3) Bis-p-nitrobenzol;2-((o-Methoxyphenoxy)methyl)-2-methyl-1,3-propanediol;
    • CHEMBL1172027
    • BDBM50482319
    • ISCRIAGJXHTUGT-UHFFFAOYSA-N
    • DB-082747
    • 916592-46-6
    • AKOS006329842
    • EN300-3000786
    • AKOS004120762
    • SCHEMBL1237995
    • Inchi: 1S/C11H19N/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6,12H2,1H3
    • InChI Key: ISCRIAGJXHTUGT-UHFFFAOYSA-N
    • SMILES: NC1(C)C2CC3CC(C2)CC1C3

Computed Properties

  • Exact Mass: 165.15200
  • Monoisotopic Mass: 165.151749610Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.86020

2-methyladamantan-2-amine Pricemore >>

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